Imipenem EP impurity B Imipenem EP impurity B
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203020
InChI: InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C12H19N3O5S
Molecular Weight: 317.36 g/mol

Imipenem EP impurity B

CAS No.:

Cat. No.: VC16203020

Molecular Formula: C12H19N3O5S

Molecular Weight: 317.36 g/mol

* For research use only. Not for human or veterinary use.

Imipenem EP impurity B -

Specification

Molecular Formula C12H19N3O5S
Molecular Weight 317.36 g/mol
IUPAC Name 4-[2-(aminomethylideneamino)ethylsulfanyl]-2-(1-carboxy-2-hydroxypropyl)-3,4-dihydro-2H-pyrrole-5-carboxylic acid
Standard InChI InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)
Standard InChI Key GGEWNUMDSNUHAH-UHFFFAOYSA-N
Canonical SMILES CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O

Introduction

PropertyValueSource
Boiling point594.1 ± 60.0 °C (Predicted)
Density1.55–1.60 g/cm³ (Predicted)
pKa-1.98 ± 0.60 (Predicted)
LogP-3.14
Exact mass317.104553 Da

These properties influence its solubility, stability, and chromatographic behavior during analytical testing .

Synthesis and Formation Pathways

Origin in Imipenem Manufacturing

Imipenem EP Impurity B arises during the synthesis or storage of imipenem via:

  • Hydrolysis of the β-lactam ring, leading to ring-opening and formation of the carboxylic acid moiety.

  • Oxidative degradation of the side chain, particularly at the thioether linkage .
    Process-related factors such as pH, temperature, and residual solvents accelerate its formation .

Synthetic Routes

While detailed synthetic protocols are proprietary, supplier data suggest the following steps:

  • Ring-opening of imipenem using nucleophiles (e.g., water) under acidic conditions.

  • Acylation of the resulting intermediate with formimidamide derivatives.

  • Purification via reverse-phase chromatography to achieve ≥95% purity .

Major suppliers include Moxin Chemicals (China) and Career Henan Chemical Co, offering the impurity at scales from milligrams to kilograms .

Analytical Characterization and Detection

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the primary method for quantifying Imipenem EP Impurity B. Typical conditions include:

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile phaseAcetonitrile: phosphate buffer
Flow rate1.0 mL/min
DetectionUV at 220 nm
Retention time~8–10 minutes

SynZeal reports a limit of detection (LOD) of 0.05% and limit of quantification (LOQ) of 0.15% relative to imipenem .

Spectroscopic Techniques

  • Mass spectrometry (LC-MS): ESI+ mode with m/z 318.11 [M+H]⁺ confirms molecular identity .

  • NMR spectroscopy: Key signals include δ 2.85–3.20 (pyrrolidine protons) and δ 4.30 (hydroxyethyl group) .

Regulatory and Pharmacopeial Standards

Compliance Guidelines

Imipenem EP Impurity B is listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) with stringent limits:

  • Identification threshold: 0.10% (w/w).

  • Qualification threshold: 0.15% (w/w).

  • Toxicological concern: Classified as a non-genotoxic impurity based on structural alerts .

Supplier Compliance Data

SupplierPurityPrice (USD)Minimum Order
Moxin Chemicals≥95%$0.00–0.00/mg10 mg
Career Henan Chemical Co≥99%$1.00/g1 g

Suppliers must provide Certificates of Analysis (CoA) with EP/USP traceability for regulatory submissions .

Applications in Pharmaceutical Research

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